molecular formula C14H16O2 B3138671 Methyl 2-(hex-1-yn-1-yl)benzoate CAS No. 462637-40-7

Methyl 2-(hex-1-yn-1-yl)benzoate

Cat. No.: B3138671
CAS No.: 462637-40-7
M. Wt: 216.27 g/mol
InChI Key: TUCQESPRPRKMKB-UHFFFAOYSA-N
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Description

Methyl 2-(hex-1-yn-1-yl)benzoate is an organic compound with the molecular formula C14H16O2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group and the hydrogen atom at the second position of the benzene ring is replaced by a hex-1-yn-1-yl group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(hex-1-yn-1-yl)benzoate can be synthesized through several synthetic routes. One common method involves the alkylation of methyl 2-bromobenzoate with hex-1-yne in the presence of a palladium catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is then heated to facilitate the coupling reaction, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hex-1-yn-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(hex-1-yn-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(hex-1-yn-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. For example, the alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which can modulate biological activities .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(hex-1-en-1-yl)benzoate: Similar structure but with an alkene group instead of an alkyne.

    Methyl 2-(hexyl)benzoate: Similar structure but with an alkane group instead of an alkyne.

    Methyl 2-(prop-1-yn-1-yl)benzoate: Similar structure but with a shorter alkyne chain.

Uniqueness

Methyl 2-(hex-1-yn-1-yl)benzoate is unique due to the presence of the hex-1-yn-1-yl group, which imparts distinct chemical reactivity and biological activity. The alkyne group allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications .

Properties

IUPAC Name

methyl 2-hex-1-ynylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-3-4-5-6-9-12-10-7-8-11-13(12)14(15)16-2/h7-8,10-11H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCQESPRPRKMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Coupling of 2-iodobenzoate (3.0 g, 11.5 mmol) with 1-hexyne (2.71 mL, 22.9 mmol) using Pd(PPh3)2Cl2 and CuI in DMF at room temperature gave 2.23 g (90%) of compound 157 as a brown oil. 1H NMR (400 MHz, CDCl3): δ 0.95 (t, J=7.3 Hz, 3H), 1.45-1.55 (m, 2H), 1.55-1.65 (m, 2H), 2.47 (t, J=7.0 Hz, 2H), 3.91 (s, 3H), 7.26-7.33 (m, 1H), 7.37-7.44 (m, 1H), 7.50 (d, J=7.7 Hz, 1H), 7.87 (d, J=7.9 Hz, 1H). LCMS (APCI): m/z 217 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.71 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
CuI
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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